molecular formula C20H22ClN3O2S B3654320 4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

Cat. No.: B3654320
M. Wt: 403.9 g/mol
InChI Key: FHLBPOUDEKSMHZ-UHFFFAOYSA-N
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Description

4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound that features a benzodioxole moiety, a chloromethylphenyl group, and a tetrahydropyrazinecarbothioamide structure. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and chloromethylphenyl intermediates, followed by their coupling with a tetrahydropyrazinecarbothioamide precursor under specific reaction conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the nitro groups if present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given its structural similarity to known bioactive compounds.

Medicine

In medicine, research could focus on its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could find applications in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide
  • 4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide

Uniqueness

The uniqueness of 4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chloro-2-methylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S/c1-14-10-16(21)3-4-17(14)22-20(27)24-8-6-23(7-9-24)12-15-2-5-18-19(11-15)26-13-25-18/h2-5,10-11H,6-9,12-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLBPOUDEKSMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-CHLORO-2-METHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE

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